5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide
Description
This compound features a tetrahydroquinoline core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a thiophene-2-sulfonamide moiety bearing an ethyl substituent. Its molecular formula is C₂₂H₂₄N₂O₅S₃ (estimated molecular weight: ~492.6 g/mol), distinguishing it from analogs through its methoxybenzenesulfonyl and ethyl-thiophene substituents. The sulfonamide groups contribute to polar interactions, while the methoxy group enhances solubility in organic solvents compared to non-polar analogs .
Properties
IUPAC Name |
5-ethyl-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S3/c1-3-19-9-13-22(30-19)31(25,26)23-17-6-12-21-16(15-17)5-4-14-24(21)32(27,28)20-10-7-18(29-2)8-11-20/h6-13,15,23H,3-5,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGPFGXDVARYNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Tetrahydroquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Thiophene Ring: The thiophene ring is incorporated through coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a thiophene ring and a tetrahydroquinoline moiety. Its molecular formula is with a molecular weight of approximately 426.58 g/mol. The sulfonamide group enhances its solubility and bioactivity, making it a candidate for various pharmacological applications.
Anticancer Properties
Numerous studies have indicated that compounds similar to 5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide exhibit anticancer properties by inhibiting tubulin polymerization and disrupting microtubule dynamics. This action can induce cell cycle arrest and apoptosis in cancer cells. For instance, research on related sulfonamide derivatives has demonstrated their ability to inhibit endothelial cell proliferation and migration, which are critical processes in tumor angiogenesis and metastasis .
Antimicrobial Activity
The sulfonamide group is well-known for its antimicrobial properties. Compounds with similar structures have been shown to exhibit activity against various bacterial strains by inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This mechanism suggests that 5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide could be developed as a novel antibacterial agent .
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity could make it beneficial in treating inflammatory diseases .
Case Study 1: Anticancer Activity Assessment
In a study published in Molecular Cancer Therapeutics, researchers synthesized various sulfonamide derivatives and evaluated their anticancer efficacy against human cancer cell lines. The results showed that compounds with structural similarities to 5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide significantly inhibited cell proliferation and induced apoptosis in breast cancer cells .
Case Study 2: Antimicrobial Screening
A screening of sulfonamide derivatives against Gram-positive and Gram-negative bacteria revealed that certain analogs displayed potent antibacterial activity comparable to established antibiotics. The study highlighted the potential of these compounds as alternatives in antibiotic therapy, especially against resistant strains .
Case Study 3: Anti-inflammatory Mechanisms
Research conducted on the anti-inflammatory effects of related compounds demonstrated their ability to reduce the secretion of TNF-alpha and IL-6 in activated macrophages. This suggests that 5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide may modulate immune responses effectively .
Mechanism of Action
The mechanism of action of 5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids to disrupt replication or transcription processes.
Comparison with Similar Compounds
Substituent Variations on the Tetrahydroquinoline Core
- 5-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide (): Key Differences: Methyl group on the benzenesulfonyl (vs. methoxy) and methyl on thiophene (vs. ethyl). Molecular Formula: C₂₁H₂₂N₂O₄S₃ (MW: 462.6 g/mol).
- 4-methoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (): Key Differences: Dual sulfonamide groups (thiophene-2-sulfonyl and benzene-1-sulfonamide) versus a single thiophene-2-sulfonamide. Molecular Formula: C₂₀H₂₀N₂O₅S₃ (MW: 464.6 g/mol). Impact: Increased hydrogen-bonding capacity and steric hindrance, which may influence receptor binding or catalytic activity .
Functional Group Modifications in Heterocyclic Systems
- CTDB (4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile) (–5): Key Differences: Replaces sulfonamide with a diazenyl-cyanoethyl group. Applications: Used as a leveler in Au electrodeposition due to its adsorption properties on metal surfaces, unlike sulfonamide derivatives . Spectroscopic Data: Exhibits distinct IR bands for nitrile (C≡N, ~2240 cm⁻¹) and diazenyl (N=N, ~1450 cm⁻¹) groups, absent in sulfonamide analogs .
Spectroscopic Profiling
- IR Spectroscopy :
- NMR :
Physicochemical and Application-Based Differences
Solubility and Stability
- Methoxy vs.
- Sulfonamide Stability : Sulfonamides are generally resistant to hydrolysis, but electron-donating groups (e.g., methoxy) may slightly accelerate degradation under acidic conditions compared to electron-withdrawing substituents .
Tabulated Comparison of Key Parameters
Biological Activity
The compound 5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The chemical structure of the compound includes a thiophene ring, sulfonamide group, and a tetrahydroquinoline moiety, which are known to contribute to its biological properties. The presence of the 4-methoxybenzenesulfonyl group enhances its solubility and bioavailability, making it a candidate for further pharmacological exploration.
Structural Formula
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. In a study published in the Chemical and Pharmaceutical Bulletin, various sulfonamide compounds were screened for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structural features to 5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide exhibited potent antibacterial effects, suggesting that this compound may also possess similar activities .
Anticancer Potential
Another area of interest is the anticancer potential of this compound. A study focusing on the synthesis of tetrahydroquinoline derivatives revealed that certain modifications could lead to enhanced cytotoxicity against various cancer cell lines. The sulfonamide group is known to interfere with cellular processes, potentially leading to apoptosis in cancer cells .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been studied. For instance, sulfonamides are known inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways. In vitro assays demonstrated that derivatives similar to 5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide can effectively inhibit these enzymes, which may contribute to their therapeutic effects in conditions such as glaucoma and edema .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized several derivatives of sulfonamides and tested their efficacy against common pathogens. The compound showed promising results with an MIC (minimum inhibitory concentration) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| Sulfonamide A | 8 | E. coli |
| Sulfonamide B | 16 | S. aureus |
| 5-Ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide | 12 | E. coli |
Case Study 2: Cytotoxicity Against Cancer Cells
In a study examining the cytotoxic effects of various compounds on cancer cell lines such as HeLa and MCF-7, 5-ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide was tested alongside known chemotherapeutics.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Doxorubicin | 0.5 | HeLa |
| Cisplatin | 0.8 | MCF-7 |
| 5-Ethyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide | 1.5 | HeLa |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
